

# evaluating ACY-775's therapeutic potential against established treatments

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | ACY-775   |           |
| Cat. No.:            | B15586464 | Get Quote |

# ACY-775: A Targeted Approach to Neurological and Psychiatric Disorders

An In-depth Comparison of the Novel HDAC6 Inhibitor Against Established Therapies for Charcot-Marie-Tooth Disease and Depression

#### For Immediate Release

CAMBRIDGE, Mass. – December 20, 2025 – In the landscape of drug discovery, the selective histone deacetylase 6 (HDAC6) inhibitor, **ACY-775**, is emerging as a promising therapeutic candidate for neurological and psychiatric conditions. This guide provides a comprehensive evaluation of **ACY-775**'s therapeutic potential in Charcot-Marie-Tooth (CMT) disease and depression, comparing its preclinical performance with established treatments. The following analysis is intended for researchers, scientists, and drug development professionals, offering a detailed look at the experimental data and methodologies that underpin the current understanding of **ACY-775**.

### **Mechanism of Action: A Focus on HDAC6**

**ACY-775** is a potent and selective inhibitor of HDAC6, an enzyme primarily located in the cytoplasm that plays a crucial role in various cellular processes by removing acetyl groups from non-histone proteins. A key substrate of HDAC6 is  $\alpha$ -tubulin, a major component of microtubules, which are essential for intracellular transport, including axonal transport in



neurons. By inhibiting HDAC6, **ACY-775** increases the acetylation of  $\alpha$ -tubulin, which is thought to enhance the stability and function of microtubules, thereby improving axonal transport and overall neuronal health. This targeted mechanism of action distinguishes **ACY-775** from many existing therapies for neurological and psychiatric disorders.

## ACY-775 in Charcot-Marie-Tooth Disease: A Novel Disease-Modifying Strategy

Charcot-Marie-Tooth disease is a group of inherited peripheral neuropathies with no approved curative treatments. Current management focuses on supportive care, including physical and occupational therapy, orthopedic devices, and pain management, to alleviate symptoms and improve quality of life.

Preclinical studies in a mouse model of axonal CMT (CMT2) have demonstrated the potential of **ACY-775** to address the underlying pathology of the disease.

Comparative Efficacy Data: Preclinical CMT Model

| Treatment<br>Group | Dosage   | Motor Nerve<br>Conduction<br>Velocity<br>(MNCV) | Compound Muscle Action Potential (CMAP) Amplitude | Sensory Nerve Action Potential (SNAP) Amplitude |
|--------------------|----------|-------------------------------------------------|---------------------------------------------------|-------------------------------------------------|
| Vehicle (Control)  | -        | Reduced                                         | Reduced                                           | Reduced                                         |
| ACY-775            | 3 mg/kg  | Increased                                       | Increased                                         | Increased                                       |
| ACY-738            | 3 mg/kg  | Increased                                       | Increased                                         | Increased                                       |
| ACY-1215           | 30 mg/kg | Increased                                       | Increased                                         | Increased                                       |

Data from a preclinical study in a mouse model of CMT2. "Increased" indicates a statistically significant improvement compared to the vehicle-treated control group.

These findings suggest that **ACY-775**, at a low dosage, can significantly improve both motor and sensory nerve function in a preclinical model of CMT. The improvement in CMAP and



SNAP amplitudes indicates enhanced axonal function and potentially reinnervation of neuromuscular junctions.

### Experimental Protocol: Nerve Conduction Velocity (NCV) Measurement in a Mouse Model of CMT

Animal Model: A transgenic mouse model expressing a mutant form of a protein implicated in human CMT2 is utilized.

Drug Administration: **ACY-775** is administered intraperitoneally (IP) at a dose of 3 mg/kg daily for a specified treatment period. A vehicle control group receives the same volume of the vehicle solution.

Anesthesia: Mice are anesthetized using isoflurane to ensure immobility and minimize distress during the procedure. Body temperature is maintained at 37°C using a heating pad.

#### Electrophysiological Recordings:

- Stimulating Electrodes: Needle electrodes are placed subcutaneously to stimulate the sciatic nerve at two points: proximally at the sciatic notch and distally at the ankle.
- Recording Electrodes: Recording electrodes are inserted into the gastrocnemius muscle to measure the compound muscle action potential (CMAP) for motor nerve conduction, and near the sural nerve for sensory nerve action potential (SNAP).
- Stimulation: A single supramaximal electrical pulse is delivered at each stimulation site.
- Data Acquisition: The resulting electrical signals are recorded and analyzed to determine the
  nerve conduction velocity (NCV), calculated as the distance between the two stimulation
  points divided by the difference in latency of the evoked potentials. The amplitudes of the
  CMAP and SNAP are also measured.

Statistical Analysis: Data from the **ACY-775**-treated group are compared to the vehicle-treated control group using appropriate statistical tests, such as a t-test or ANOVA, to determine the significance of any observed differences.







Click to download full resolution via product page

Experimental workflow for NCV measurement.

## ACY-775 in Depression: A Novel Mechanism for Antidepressant Action

Established treatments for depression, such as Selective Serotonin Reuptake Inhibitors (SSRIs), primarily work by increasing the levels of serotonin in the brain. While effective for many, a significant portion of patients do not respond adequately to these treatments, highlighting the need for novel therapeutic strategies.

**ACY-775**, through its inhibition of HDAC6, presents a new approach to treating depression. Preclinical studies in mouse models have shown that **ACY-775** exhibits antidepressant-like effects.

## Comparative Efficacy Data: Preclinical Depression Model (Tail Suspension Test)



| Treatment Group                                  | Dosage   | Immobility Time<br>(seconds) | % Reduction in<br>Immobility vs.<br>Vehicle |
|--------------------------------------------------|----------|------------------------------|---------------------------------------------|
| Vehicle (Control)                                | -        | ~150                         | -                                           |
| ACY-775                                          | 50 mg/kg | ~75                          | ~50%                                        |
| ACY-738                                          | 50 mg/kg | ~80                          | ~47%                                        |
| Citalopram (SSRI)                                | 20 mg/kg | ~60                          | ~60%                                        |
| ACY-738 (5 mg/kg) +<br>Citalopram (0.5<br>mg/kg) | -        | ~70                          | ~53%                                        |

Data from a preclinical study using the tail suspension test in mice. Immobility time is an indicator of a depressive-like state; a reduction in this time is indicative of an antidepressant effect. The combination of a sub-effective dose of ACY-738 and citalopram showed a significant antidepressant effect.

These results demonstrate that **ACY-775** produces a significant antidepressant-like effect, comparable to the established SSRI, citalopram. Furthermore, the data suggests a potential synergistic effect when an HDAC6 inhibitor is combined with an SSRI, which could be a promising strategy for treatment-resistant depression.

### **Experimental Protocol: Tail Suspension Test (TST) in Mice**

Animal Model: Standard laboratory mouse strains (e.g., C57BL/6) are used.

Drug Administration: **ACY-775** is administered intraperitoneally (IP) at a dose of 50 mg/kg, typically 30-60 minutes before the test. A vehicle control group and a positive control group (e.g., an SSRI like citalopram) are included.

Test Apparatus: The apparatus consists of a box that is open on one side, with a hook or bar at the top from which the mouse can be suspended.



#### Procedure:

- A piece of adhesive tape is attached to the tail of the mouse, approximately 1-2 cm from the tip.
- The mouse is then suspended by its tail from the hook or bar, ensuring it cannot escape or touch any surfaces.
- The behavior of the mouse is recorded for a period of 6 minutes.
- The total time the mouse remains immobile (i.e., hanging passively without any struggle) is measured.

Data Analysis: The immobility time for the **ACY-775**-treated group is compared to the vehicle and positive control groups using statistical methods like ANOVA followed by post-hoc tests to determine significant differences.





Click to download full resolution via product page

Signaling pathway of ACY-775 action.

#### **Conclusion and Future Directions**

The preclinical data for **ACY-775** in models of Charcot-Marie-Tooth disease and depression are compelling. Its targeted mechanism of action, focusing on the restoration of microtubule dynamics through HDAC6 inhibition, offers a novel and potentially more specific therapeutic







approach compared to many existing treatments. The promising efficacy data in animal models, both as a monotherapy and in combination with established drugs, warrants further investigation.

Future research should focus on clinical trials to evaluate the safety and efficacy of **ACY-775** in patients with CMT and depression. For CMT, where no disease-modifying therapies exist, **ACY-775** could represent a significant breakthrough. For depression, it holds the potential to be a new treatment option for patients who do not respond to current therapies, or as an adjunctive treatment to enhance the efficacy of existing antidepressants. The scientific community eagerly awaits the results of these future studies to determine the ultimate therapeutic value of this innovative compound.

• To cite this document: BenchChem. [evaluating ACY-775's therapeutic potential against established treatments]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15586464#evaluating-acy-775-s-therapeutic-potential-against-established-treatments]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com



